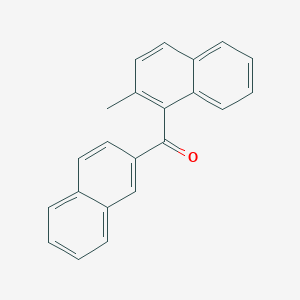

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone

描述

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone is an organic compound with the molecular formula C22H16O It is a polycyclic aromatic ketone, consisting of two naphthalene rings connected by a methanone group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 2-Methylnaphthalene and naphthalene-2-carbonyl chloride.

Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Procedure: The naphthalene-2-carbonyl chloride is added dropwise to a solution of 2-methylnaphthalene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, then gradually warmed to room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Employing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity products.

化学反应分析

Types of Reactions

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or quinones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of naphthoquinones or carboxylic acids.

Reduction: Formation of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanol.

Substitution: Formation of halogenated derivatives like 2-bromo- or 2-chloronaphthalene derivatives.

科学研究应用

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex polycyclic aromatic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound can:

Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

Interact with DNA: Intercalate between DNA bases, potentially affecting gene expression and replication.

Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.

相似化合物的比较

Similar Compounds

(2-Methylnaphthalen-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthyl group.

(2-Methylnaphthalen-1-yl)(naphthalen-1-yl)methanone: Similar structure but with the naphthyl group attached at a different position.

Uniqueness

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone is unique due to its specific arrangement of naphthalene rings, which can influence its chemical reactivity and biological activity

生物活性

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone, also known as 2-Methyl-1,2'-dinaphthyl ketone, is a polycyclic aromatic ketone with the molecular formula C22H16O. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction . The process generally includes the following steps:

-

Starting Materials :

- 2-Methylnaphthalene

- Naphthalene-2-carbonyl chloride

-

Reaction Conditions :

- A Lewis acid catalyst such as aluminum chloride (AlCl3) is used.

- The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

-

Procedure :

- Naphthalene-2-carbonyl chloride is added dropwise to a solution of 2-methylnaphthalene and AlCl3 in dichloromethane.

- The mixture is stirred at low temperature and then gradually warmed to room temperature.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity against several bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- DNA Intercalation : Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.

- Receptor Modulation : It may bind to various cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Case Studies

Several studies have specifically examined the biological activity of this compound:

-

Antimicrobial Study :

- A study tested the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

- Cancer Cell Line Study :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Methylnaphthalen-1-yl)(phenyl)methanone | Structure | Moderate antimicrobial activity |

| (2-Methylnaphthalen-1-yl)(naphthalen-1-yl)methanone | Structure | Significant anticancer properties |

This table illustrates that while similar compounds exhibit some biological activities, this compound stands out due to its potent effects against both microbial pathogens and cancer cells.

属性

IUPAC Name |

(2-methylnaphthalen-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O/c1-15-10-11-17-7-4-5-9-20(17)21(15)22(23)19-13-12-16-6-2-3-8-18(16)14-19/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDFSVMEIZNGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627040 | |

| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110876-52-3 | |

| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。